molecular formula C34H35N3O4 B12797910 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(((6-(9-acridinylamino)hexyl)ethylamino)methyl)-9-methoxy- CAS No. 86863-25-4

7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(((6-(9-acridinylamino)hexyl)ethylamino)methyl)-9-methoxy-

Cat. No.: B12797910
CAS No.: 86863-25-4
M. Wt: 549.7 g/mol
InChI Key: LOWQDFLBMPLPAP-UHFFFAOYSA-N
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Description

7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(((6-(9-acridinylamino)hexyl)ethylamino)methyl)-9-methoxy- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a furobenzopyran core, which is further functionalized with an acridinylamino group, a hexyl chain, and a methoxy group. The intricate structure of this compound makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(((6-(9-acridinylamino)hexyl)ethylamino)methyl)-9-methoxy- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furobenzopyran core, followed by the introduction of the acridinylamino group, the hexyl chain, and the methoxy group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(((6-(9-acridinylamino)hexyl)ethylamino)methyl)-9-methoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(((6-(9-acridinylamino)hexyl)ethylamino)methyl)-9-methoxy- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(((6-(9-acridinylamino)hexyl)ethylamino)methyl)-9-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((6-(9-acridinylamino)hexyl)ethylamino)propoxy)
  • 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((6-(9-acridinylamino)hexyl)ethylamino)butoxy)

Uniqueness

Compared to similar compounds, 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(((6-(9-acridinylamino)hexyl)ethylamino)methyl)-9-methoxy- stands out due to its specific functional groups and structural features

Properties

CAS No.

86863-25-4

Molecular Formula

C34H35N3O4

Molecular Weight

549.7 g/mol

IUPAC Name

4-[[6-(acridin-9-ylamino)hexyl-ethylamino]methyl]-9-methoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C34H35N3O4/c1-3-37(22-27-23-16-17-30(38)41-33(23)34(39-2)32-24(27)18-21-40-32)20-11-5-4-10-19-35-31-25-12-6-8-14-28(25)36-29-15-9-7-13-26(29)31/h6-9,12-18,21H,3-5,10-11,19-20,22H2,1-2H3,(H,35,36)

InChI Key

LOWQDFLBMPLPAP-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31)CC4=C5C=CC(=O)OC5=C(C6=C4C=CO6)OC

Origin of Product

United States

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